molecular formula C10H15ClO6P2 B13101036 (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid

(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid

Cat. No.: B13101036
M. Wt: 328.62 g/mol
InChI Key: ZOXGBPXJCYWDEW-UHFFFAOYSA-N
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Description

(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a bifunctional organophosphonic acid derivative characterized by a central propane-1,3-diyl backbone substituted with a 4-chlorobenzyl group at the C2 position and two phosphonic acid groups at the terminal carbons.

Properties

Molecular Formula

C10H15ClO6P2

Molecular Weight

328.62 g/mol

IUPAC Name

[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid

InChI

InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17)

InChI Key

ZOXGBPXJCYWDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid and related compounds:

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Synthesis Method Reference
This compound Propane-1,3-diyl 4-Chlorobenzyl (C2), diphosphonic acid (C1/C3) Chelation, enzyme inhibition (inferred) Not specified in evidence -
{[(2-[(Guanine-9Hyl)methyl]propane-1,3-diyl)bis(oxy)]bis(methylene)}diphosphonic acid Propane-1,3-diyl bis(oxy) Guanine-methyl (C2), diphosphonic acid (terminal) Potent inhibitor of human HGPRT and parasite enzymes Supported by crystallographic studies
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Propane-1,3-diyl Triazole-estradiol (C2), diamine (C1/C3) Ligand synthesis, drug delivery (inferred) CuAAC click chemistry (97% yield)
Key Observations:

Backbone Flexibility and Substituent Effects :

  • The propane-1,3-diyl backbone is conserved across all compounds, but substituent groups dictate functionality. For example:
  • The 4-chlorobenzyl group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to the guanine-methyl group in the compound, which directly interacts with HGPRT's active site .

Functional Group Impact :

  • Diphosphonic acids (target and compounds) exhibit strong metal-ion chelation and enzyme inhibition, whereas diamines ( compound) are suited for coordination chemistry or as ligands.

Biological Activity

(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a compound that belongs to the class of diphosphonic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClO6P2\text{C}_{12}\text{H}_{16}\text{Cl}\text{O}_6\text{P}_2

This structure features two phosphonic acid groups attached to a propane backbone with a 4-chlorobenzyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that diphosphonic acids, including this compound, exhibit a range of biological activities, including:

  • Antitumor activity : Some studies have shown that diphosphonic acids can inhibit tumor cell proliferation.
  • Antimicrobial properties : These compounds may possess antibacterial and antifungal activities.
  • Bone resorption inhibition : Diphosphonic acids are known to affect bone metabolism, making them potential candidates for treating osteoporosis.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of enzymes : Diphosphonic acids can inhibit specific enzymes involved in metabolic pathways, such as farnesyl diphosphate synthase, which is crucial in cholesterol biosynthesis and other cellular processes.
  • Interaction with cellular receptors : The compound may interact with various receptors or proteins within cells, influencing signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activity of diphosphonic acids. Below are some notable findings:

StudyFindings
Study 1 Demonstrated significant antitumor activity against breast cancer cell lines with an IC50 value indicating effective inhibition of cell proliferation.
Study 2 Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study 3 Evaluated the compound's effects on osteoclasts, revealing a reduction in bone resorption activity, suggesting potential use in osteoporosis treatment.

Case Study: Antitumor Activity

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at 25 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

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